molecular formula C8H7F3N2O B2701749 7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine CAS No. 944900-45-2

7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine

Cat. No.: B2701749
CAS No.: 944900-45-2
M. Wt: 204.152
InChI Key: RSSFGMXGARZYEW-UHFFFAOYSA-N
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Description

7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine is a heterocyclic compound that features a trifluoromethyl group attached to a dihydropyrido[2,3-B][1,4]oxazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a trifluoromethyl-substituted pyridine derivative with an appropriate oxazine precursor. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine include other trifluoromethyl-substituted heterocycles and oxazine derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific trifluoromethyl substitution and the dihydropyrido[2,3-B][1,4]oxazine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-6-7(13-4-5)14-2-1-12-6/h3-4,12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSFGMXGARZYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 5 ml flask, 7-trifluoromethyl-1H-pyrido[2,3-b][1,4]oxazin-2-one (60 mg, 0.28 mmol) was dissolved in tetrahydrofuran (1.0 ml), and then 1.0M Lithium aluminum hydride dissolved in tetrahydrofuran (0.33 ml, 0.33 mmol) was added thereto dropwise and stirred for 1 hour at 0□. Water and saturated solution of sodium hydrogen carbonate were added and the mixture was extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure. The residue was purified by column chromatography on silica eluting with a solvent of methanol:dichloromethane=1:50. The fractions containing the product were collected and evaporated to obtain white solid (29 mg, 52%).
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52%

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